molecular formula C8H8BrClO B585735 2-(4-Bromo-2-chlorophenyl)ethanol CAS No. 916516-90-0

2-(4-Bromo-2-chlorophenyl)ethanol

Cat. No.: B585735
CAS No.: 916516-90-0
M. Wt: 235.505
InChI Key: WAUUNSIHRYKSEY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Bromo-2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding aldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(4-Bromo-2-chlorophenyl)acetaldehyde, 2-(4-Bromo-2-chlorophenyl)acetic acid

    Reduction: 2-(4-Bromo-2-chlorophenyl)ethane

    Substitution: Various substituted phenyl ethanols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-chlorophenyl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, distinguishing it from other halogenated phenyl ethanol derivatives .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUUNSIHRYKSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728108
Record name 2-(4-Bromo-2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916516-90-0
Record name 2-(4-Bromo-2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a procedure analogous to that used to prepare 30B, 61A (5 g, 23 mmol) was heated in a pressure vessel with 9-BBN at 100° C. for 10 h and worked up as in 30B to yield 61B (2.9 g, 54%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.95 (t, J=6.59 Hz, 2 H) 3.85 (t, J=6.59 Hz, 2 H) 7.14 (d, J=7.91 Hz, 1 H) 7.33 (dd, J=8.13, 1.98 Hz, 1 H) 7.52 (d, J=2.20 Hz, 1 H).
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54%

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorophenylacetic acid methyl ester (259 g) of Reference Example 16 was dissolved in ethanol (1400 mL) and water (355 mL), calcium chloride (107 g) was added at 7° C., and the mixture was stirred for 30 min. To the reaction mixture was added sodium borohydride (73 g) by portions so that the inside temperature would not exceed 15° C. After stirring at 7° C. for 1 hr, the mixture was stirred at room temperature for 1 hr. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the reaction mixture, and the reaction solvent was evaporated under reduced pressure. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the residue, and 1M hydrochloric acid (3000 mL) was further added dropwise. After partitioning and extraction with ethyl acetate, the organic layer was washed with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (229 g) as a brown oil.
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259 g
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4257 mL
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107 g
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355 mL
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